molecular formula C15H13ClN10 B10896756 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10896756
M. Wt: 368.78 g/mol
InChI Key: FEHVLQRIELCQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features multiple fused rings, including pyrazole, triazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The initial steps often include the formation of the pyrazole and triazole rings, followed by their fusion with the pyrimidine ring. Common reagents include hydrazines, aldehydes, and nitriles, with reaction conditions involving heating and the use of catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets, such as enzymes or receptors. The pyrazole and triazole rings can form hydrogen bonds and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrazolo[3,4-d]pyrimidine
  • 1H-pyrazolo[3,4-b]pyridine
  • 1H-pyrazolo[4,3-d]pyrimidine

Uniqueness

Compared to these similar compounds, 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern and the presence of the chloro and dimethyl groups. These features can significantly influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C15H13ClN10

Molecular Weight

368.78 g/mol

IUPAC Name

4-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H13ClN10/c1-8-12(16)9(2)26(21-8)7-24-4-3-11(22-24)14-19-15-10-5-18-20-13(10)17-6-25(15)23-14/h3-6H,7H2,1-2H3,(H,18,20)

InChI Key

FEHVLQRIELCQFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C3=NN4C=NC5=C(C4=N3)C=NN5)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.